molecular formula C10H10N2OS B8328564 O-2-cyanophenyl dimethylthiocarbamate

O-2-cyanophenyl dimethylthiocarbamate

Cat. No.: B8328564
M. Wt: 206.27 g/mol
InChI Key: YISNCBVUAYHBBV-UHFFFAOYSA-N
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Description

O-2-Cyanophenyl dimethylthiocarbamate is a thiocarbamate derivative characterized by a dimethylthiocarbamate group (-S-C(=S)-N(CH₃)₂) attached to an ortho-cyanophenyl moiety. This compound belongs to a broader class of thiocarbamates, which are widely studied for their diverse applications in chemical sensing, medicinal chemistry, and agrochemicals.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

O-(2-cyanophenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C10H10N2OS/c1-12(2)10(14)13-9-6-4-3-5-8(9)7-11/h3-6H,1-2H3

InChI Key

YISNCBVUAYHBBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CC=CC=C1C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

BCy-HOCl (Benzoindocyanine-Dimethylthiocarbamate Probe)

  • Structure : Combines a benzoindocyanine fluorophore with a dimethylthiocarbamate HClO-responsive unit.
  • Function : Fluorescent probe for HClO detection. The dimethylthiocarbamate group hydrolyzes in the presence of HClO, releasing the fluorophore and generating a fluorescence signal at 630 nm .
  • Performance :
    • Detection limit: 17 nM.
    • Selectivity: High specificity for HClO over other ROS/RNS species.
    • Applications: Used in LPS-induced acute lung injury (ALI) mouse models for real-time HClO imaging .
  • Contrast with O-2-Cyanophenyl Dimethylthiocarbamate: While both share the dimethylthiocarbamate group, BCy-HOCl’s benzoindocyanine scaffold enables near-infrared fluorescence, whereas the cyanophenyl group in this compound may alter electronic properties and reactivity.

BODIPY-DMPC (Mitochondria-Targeting Probe)

  • Structure : Pyridinium-substituted BODIPY fluorophore with a dimethylthiocarbamate (DMPC) protecting group.
  • Function : Targets mitochondria and detects HClO via DMPC hydrolysis.
  • Performance :
    • Solubility: Enhanced by pyridinium.
    • Applications: Demonstrates mitochondrial HClO imaging in cancer and inflammation models .
  • Contrast: The pyridinium group in BODIPY-DMPC aids mitochondrial targeting, a feature absent in this compound. The latter’s cyanophenyl group may confer distinct solubility or steric effects.

BNA-HClO (Naphthalene-Based Probe)

  • Structure : Naphthalene fluorophore with dimethylthiocarbamate.
  • Function : Turn-on probe for HClO in environmental and cellular samples.
  • Performance :
    • Fluorescence enhancement: 374-fold.
    • Detection limit: 37.56 nM.
    • Response time: <30 seconds .

O-[3-(Benzo[d]thiazol-2-yl)phenyl] Dimethylthiocarbamate

  • Structure : Unsymmetrical Pd(II) pincer complex with benzothiazole and dimethylthiocarbamate.
  • Function : Anticancer agent.
  • Performance : Exhibits cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .
  • Structural differences (benzothiazole vs. cyanophenyl) modulate metal-binding affinity and bioactivity.

O-(4-Bromo-2-fluorophenyl) Dimethylthiocarbamate

  • Structure : Halogen-substituted (Br, F) phenyl dimethylthiocarbamate.
  • Contrast: Halogen substituents increase molecular weight and may enhance stability compared to the electron-deficient cyanophenyl group, altering reactivity in hydrolysis or nucleophilic substitution reactions.

Research Implications and Gaps

  • Structural Optimization: The position and nature of substituents (e.g., cyano, halogen, benzothiazole) critically influence thiocarbamate reactivity and application. For this compound, further studies are needed to quantify its HClO sensitivity and compare it directly with analogs like BCy-HOCl or BNA-HClO .
  • Industrial Relevance: Commercial analogs (e.g., O-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate) highlight scalability challenges, which may apply to O-2-cyanophenyl derivatives .

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